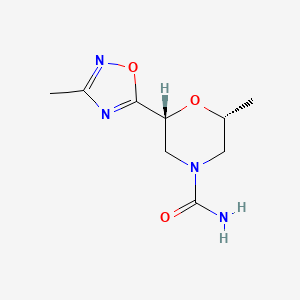

rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis

Description

rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis is a chiral morpholine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 6-position and a methyl group at the 2-position of the morpholine ring. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.27 g/mol .

Properties

IUPAC Name |

(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5-3-13(9(10)14)4-7(15-5)8-11-6(2)12-16-8/h5,7H,3-4H2,1-2H3,(H2,10,14)/t5-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJUJTBTENPPTG-IYSWYEEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C2=NC(=NO2)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C2=NC(=NO2)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis” typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions.

Coupling of the Two Rings: The final step involves coupling the oxadiazole and morpholine rings under specific reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

Scaling Up the Reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

Substitution: The morpholine ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications of rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis

This compound is a synthetic compound belonging to the morpholine class of derivatives. These compounds are known for diverse biological activities and are often used in medicinal chemistry for drug development. The unique combination of the oxadiazole and morpholine rings in this compound may confer distinct biological properties, such as enhanced stability, specificity, and potency compared to similar compounds.

Chemistry

This compound is used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

This compound has potential use as an enzyme inhibitor in biochemical studies.

Medicine

This compound is investigated for its potential as a therapeutic agent in treating various diseases. Research indicates that compounds containing oxadiazole rings can possess antimicrobial, anti-inflammatory, and anticancer properties, which makes this compound a candidate for further pharmacological studies.

Agrochemicals

This compound has potential use in the development of new pesticides or herbicides.

Case Studies

Mechanism of Action

The mechanism of action of “rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-4-carboxamide Derivatives

Key Observations :

- The 3-cyclopropyl substituent in the analogue from increases molecular weight by ~54 g/mol compared to the target compound, likely enhancing steric hindrance and altering binding kinetics.

Oxadiazole-Containing Non-Morpholine Analogues

Key Observations :

- Benzaldehyde derivatives with oxadiazole substituents exhibit lower molecular weights (~188 g/mol) compared to the morpholine-based target compound.

- The meta-substituted benzaldehyde in has a higher melting point (105–109°C vs. 66–68°C), suggesting greater crystallinity due to symmetric packing.

Other Morpholine Derivatives with Heterocyclic Substituents

Key Observations :

- The piperidinone derivative in lacks the morpholine ring but retains a nitrogen-rich scaffold, suggesting divergent pharmacological applications.

Biological Activity

The compound rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide, cis, belongs to the morpholine class of derivatives and incorporates a unique oxadiazole moiety. This combination is significant for its potential biological activities, which are being explored for therapeutic applications.

Chemical Structure and Synthesis

The structural characteristics of this compound include a morpholine ring with a methyl group at position 2 and a 3-methyl-1,2,4-oxadiazol-5-yl substituent at position 6. The synthesis typically involves:

- Formation of the Oxadiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.

- Coupling of the Two Rings : Final coupling under specific conditions using coupling agents like EDCI or DCC .

The biological activity of rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxamide is primarily attributed to its interaction with various biological targets. The oxadiazole component enhances binding affinity and specificity to enzymes and receptors, potentially modulating their activity.

Notable Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities including:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.

- Anti-inflammatory Effects : It may modulate inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds. Below is a summary of relevant findings:

Comparative Analysis with Similar Compounds

The distinct structural features of rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine confer unique biological properties compared to other morpholine derivatives.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-methyl-6-(1,2,4-oxadiazol-5-yl)morpholine | Oxadiazole ring with different substituents | Antimicrobial activity |

| 2-methyl-6-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine | Thiadiazole instead of oxadiazole | Anticancer properties |

This comparison highlights the potential for rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine to offer enhanced stability and specificity in therapeutic applications.

Q & A

Q. Table 1: Example DoE Variables for Stereochemical Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent | THF | DMF |

Basic: What advanced analytical techniques are recommended for confirming the cis configuration and enantiomeric purity of this morpholine derivative?

Methodological Answer:

- Chiral HPLC with Polarimetric Detection : Use a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase optimized for polar functional groups. The Pharmacopeial Forum method (methanol/water/sodium phosphate/tetrabutylammonium hydroxide, pH 5.5) can resolve enantiomers .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to determine absolute configuration.

- Dynamic NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in deuterated DMSO to confirm restricted rotation in the morpholine ring, corroborating cis geometry.

Q. Table 2: Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate | Detection Method |

|---|---|---|---|

| Chiralpak® IC | Methanol:Water (85:15) | 1.0 mL/min | UV (254 nm) |

Advanced: How can computational modeling be integrated with experimental data to predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

- Reactivity Prediction : Use Reaxys or BKMS_METABOLIC databases to identify analogous morpholine-oxadiazole systems and their degradation pathways. Machine learning models (e.g., graph neural networks) can predict hydrolysis susceptibility of the oxadiazole ring .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers (pH 1–10) to identify stability-limiting factors, such as protonation of the carboxamide group.

- Hybrid Validation : Cross-reference computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS analysis to validate degradation products .

Q. Table 3: Computational-Experimental Workflow

| Step | Computational Tool | Experimental Validation |

|---|---|---|

| 1 | DFT (Gaussian 16) | HPLC-MS for degradation products |

| 2 | MD (GROMACS) | Kinetic stability assays |

Advanced: What strategies resolve contradictions between theoretical predictions and experimental observations regarding the compound’s biological activity?

Methodological Answer:

- Free Energy Perturbation (FEP) Calculations : Model ligand-receptor binding affinities to reconcile discrepancies between predicted IC₅₀ values and in vitro assays. For example, FEP can explain mismatches in oxadiazole-morpholine interactions with target enzymes .

- Meta-Analysis of Structural Data : Compare crystallographic data (e.g., Protein Data Bank entries) with docking results to identify conformational biases in simulations.

- High-Throughput Screening (HTS) : Use dose-response curves across multiple cell lines to isolate context-specific activity variations. Pair HTS with transcriptomic profiling to identify off-target effects .

Q. Table 4: Example HTS Data Interpretation

| Cell Line | IC₅₀ (μM) | Transcriptomic Signature |

|---|---|---|

| HEK293 | 12.3 | Upregulated apoptosis markers |

| HepG2 | 45.7 | No significant pathways |

Advanced: How can researchers design experiments to elucidate the reaction mechanism of oxadiazole ring formation in this compound?

Methodological Answer:

- Isotopic Labeling : Synthesize the oxadiazole precursor with ¹⁵N-labeled nitriles and track isotopic incorporation via LC-MS/MS.

- In Situ IR Spectroscopy : Monitor nitrile-to-oxadiazole cyclization in real time by observing C≡N (2250 cm⁻¹) and C=N (1650 cm⁻¹) stretching frequencies .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using protiated vs. deuterated nitrile substrates to distinguish concerted vs. stepwise mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.